molecular formula C11H12BrNO B8283156 N-[(4-bromophenyl)methyl]cyclopropanecarboxamide CAS No. 1031747-46-2

N-[(4-bromophenyl)methyl]cyclopropanecarboxamide

Cat. No.: B8283156
CAS No.: 1031747-46-2
M. Wt: 254.12 g/mol
InChI Key: RXFRMTNFHKNTTJ-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]cyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to a carboxylic acid group, which is further bonded to a 4-bromo-benzylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-bromo-benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The bromine atom in the benzylamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[(4-bromophenyl)methyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyclopropane ring and the amide group can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid benzylamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    Cyclopropanecarboxylic acid 4-chloro-benzylamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and applications.

Uniqueness

N-[(4-bromophenyl)methyl]cyclopropanecarboxamide is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts.

Properties

CAS No.

1031747-46-2

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H12BrNO/c12-10-5-1-8(2-6-10)7-13-11(14)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,14)

InChI Key

RXFRMTNFHKNTTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Bromo-benzylamine hydrochloride (367.8 mg, 1.7 mmol) was dissolved in dichloromethane (15 mL), and the solution was cooled to 0° C. DIEA (380 μL, 2.2 mmol) was then added, and the reaction was stirred at 0° C. for 5 minutes. Then cyclopropanecarbonyl chloride (180 μL, 2.3 mmol) was added, and the reaction was stirred at 0° C. for 20 minutes. The reaction was quenched with distilled water, and the solvents were removed. The resulting mixture was redissolved in DMF (10 mL) and purified by reverse phase HPLC to give the desired product.
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180 μL
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